molecular formula C19H16N2O2S2 B2437734 (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 702649-86-3

(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2437734
CAS No.: 702649-86-3
M. Wt: 368.47
InChI Key: PHOADJGYJIOTMI-UHFFFAOYSA-N
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Description

(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.
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Properties

IUPAC Name

[5-(3-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOADJGYJIOTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , a member of the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3OS2C_{17}H_{15}N_3OS_2, with a molecular weight of approximately 325.44 g/mol. The structure features a pyrazole ring substituted with thiophene and methoxyphenyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Microorganism MIC (µg/mL)
E. coli12.5
S. aureus25
Fusarium oxysporum20

Antifungal Activity

The compound has also been evaluated for antifungal properties against Fusarium oxysporum, showing promising results with a reported MIC of 18 µg/mL . This activity is attributed to the presence of the thiophene ring, which enhances membrane permeability and disrupts fungal cell walls.

Anti-inflammatory Properties

In vitro studies have indicated that this pyrazole derivative possesses anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The compound's structure allows it to interact effectively with these targets, reducing inflammation markers in cell cultures.

The biological activity of this compound can be understood through its interaction with cellular targets:

  • DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication processes in microbial cells .
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
  • Membrane Disruption : The thiophene moiety contributes to increased membrane permeability, facilitating the entry of the compound into microbial cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to standard antibiotics, indicating its potential as an alternative treatment option .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions .

Scientific Research Applications

Pharmaceutical Development

The compound's structure indicates potential therapeutic applications, particularly as an anti-inflammatory or analgesic agent. Research into similar pyrazole derivatives has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .

Case Study:
In silico studies have demonstrated that related compounds exhibit significant inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory diseases. Such findings suggest that further optimization of the pyrazole structure could enhance its efficacy as an anti-inflammatory drug .

Anticancer Activity

Emerging research indicates that pyrazole derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth and metastasis. The unique arrangement of the thiophene and pyrazole rings may enhance the compound's ability to interact with biological targets associated with cancer progression.

Case Study:
A study on similar compounds showed that they could induce apoptosis in cancer cells via modulation of signaling pathways related to cell survival . This highlights the potential for further investigation into the anticancer properties of (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone.

Material Science

The compound's unique electronic properties may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The thiophene units are known for their conductive properties, which can be harnessed in electronic devices.

Research Findings:
Preliminary studies suggest that incorporating such pyrazole derivatives into polymer matrices can improve charge transport properties, making them suitable candidates for next-generation electronic materials .

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate is synthesized by condensing 3-methoxyacetophenone with thiophene-2-carbaldehyde under basic conditions:

$$
\text{3-Methoxyacetophenone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate}
$$

Typical Conditions

  • Solvent: Ethanol (95%)
  • Catalyst: 40% NaOH (2 mol%)
  • Temperature: 25–40°C, 4–6 h
  • Yield: 70–85%

Characterization

  • $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 7.82 (d, $$ J = 15.6 $$ Hz, 1H, α-H), 7.45–7.12 (m, 7H, aromatic), 3.85 (s, 3H, OCH$$ _3 $$).

Pyrazoline Ring Formation

Hydrazine Cyclocondensation

The chalcone reacts with thiophene-2-carbohydrazide in acidic ethanol to form the pyrazoline ring:

$$
\text{Chalcone} + \text{Thiophene-2-carbohydrazide} \xrightarrow{\text{HCl/EtOH}} \text{Pyrazoline Intermediate}
$$

Optimized Conditions

  • Solvent: Ethanol (reflux)
  • Catalyst: 0.5 M HCl (2 equiv)
  • Time: 6–8 h
  • Yield: 65–78%

Mechanistic Insight
Protonation of the chalcone’s α,β-unsaturated ketone facilitates nucleophilic attack by the hydrazide’s amino group, followed by cyclization and dehydration.

Introduction of the Methanone Group

Friedel-Crafts Acylation

The pyrazoline intermediate undergoes Friedel-Crafts acylation with thiophene-2-carbonyl chloride to install the methanone group:

$$
\text{Pyrazoline} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{AlCl}_3/\text{DCM}} \text{Target Compound}
$$

Reaction Parameters

  • Catalyst: Anhydrous AlCl$$ _3 $$ (1.2 equiv)
  • Solvent: Dichloromethane (0°C to RT)
  • Time: 12 h
  • Yield: 60–70%

Key Considerations

  • Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Excess AlCl$$ _3 $$ improves electrophilicity but risks over-acylation.

Alternative Sonication-Assisted Synthesis

A modified method employs ultrasound irradiation to accelerate cyclocondensation:

Procedure

  • Chalcone (1 mmol) and thiophene-2-carbohydrazide (1.2 mmol) are sonicated in ethanol with 0.1 M HCl.
  • Ultrasound frequency: 40 kHz, power: 150 W.
  • Duration: 45–60 min.

Advantages

  • Reaction time reduced by 80% compared to thermal methods.
  • Yield improvement to 82–88%.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (CDCl$$ _3 $$) : δ 7.89 (s, 1H, pyrazole H-5), 7.45–7.12 (m, 8H, aromatic), 3.85 (s, 3H, OCH$$ _3 $$), 3.24 (dd, $$ J = 17.2 $$ Hz, 1H, CH$$ _2 $$), 2.98 (dd, $$ J = 17.2 $$ Hz, 1H, CH$$ _2 $$).
  • $$ ^{13}C $$ NMR : δ 192.4 (C=O), 158.9 (pyrazole C-3), 143.2 (thiophene C-2), 128.6–121.2 (aromatic), 55.0 (OCH$$ _3 $$).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C$$ _{20} $$H$$ _{16} $$N$$ _2 $$O$$ _2 $$S$$ _2 $$: 396.0638
  • Found : 396.0635.

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Thermal Cyclocondensation HCl/EtOH, reflux 65–78% 6–8 h High
Sonication-Assisted HCl/EtOH, ultrasound 82–88% 45–60 min Moderate
Friedel-Crafts Acylation AlCl$$ _3 $$/DCM 60–70% 12 h Low

Key Findings

  • Sonication improves yield and reduces time but requires specialized equipment.
  • Friedel-Crafts acylation is bottlenecked by sensitivity to moisture and reagent cost.

Q & A

Q. What derivatization strategies enhance the compound’s biological efficacy?

  • Methodological Answer :
  • Functionalization : Introduce sulfonyl groups at the pyrazole N-1 position to improve solubility.
  • Heterocycle Replacement : Substitute thiophene with furan to modulate electronic effects.
  • Prodrug Design : Acetylate hydroxyl groups for enhanced absorption .

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